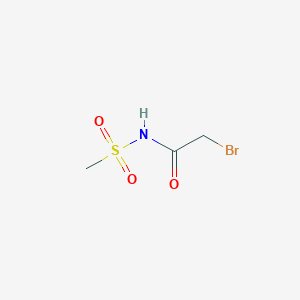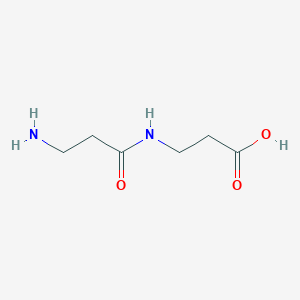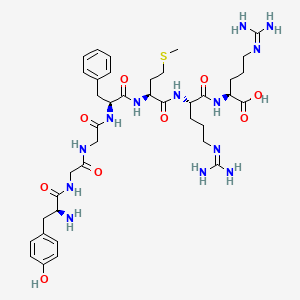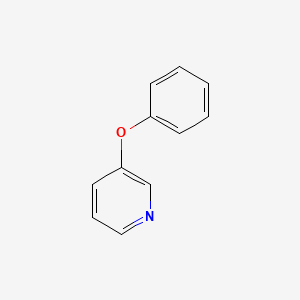
2-Phenylanthraquinone
Overview
Description
2-Phenylanthraquinone (PAQN) is a synthetic organic compound containing a phenyl group attached to an anthraquinone core. It has a molecular weight of 284.31 .
Synthesis Analysis
The synthesis of anthraquinone-based compounds like this compound has been a subject of research in recent years . In one method, 1,4-dibutyl anthraquinones were synthesized from 1,1′-(1,2-phenylene)bis(hept-2-yn-1-one) and ethyne derivatives in the presence of organophosphorus compounds under refluxing toluene .Molecular Structure Analysis
The molecular formula of this compound is C20H12O2 . The InChI code is 1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H .Chemical Reactions Analysis
This compound undergoes a photoredox reaction via a two-step pathway . This reaction involves an initial protonation on the carbonyl oxygen, followed by a deprotonation of the side methylene C-H bond .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 284.31 and a density of 1.267g/cm^3 .Scientific Research Applications
Phenylanthraquinone Derivatives and Their Medicinal Potential
2-Phenylanthraquinone and its derivatives have been investigated for their potential in medicinal applications. The discovery of novel phenylanthraquinones from plants like Bulbine frutescens has opened doors to exploring their antiparasitic activities. For instance, studies have found that phenylanthraquinones exhibit moderate to good antiplasmodial and antitrypanosomal activities, highlighting their potential in treating diseases like malaria and sleeping sickness (Abegaz et al., 2002). Furthermore, the structural elucidation of these compounds, especially their axial chirality, is crucial for understanding their pharmacological activities and potential synthesis pathways (Bringmann et al., 2008).
Antiplasmodial Activity and Potential Antimalarials
The antiplasmodial activity of knipholone and related natural phenylanthraquinones against various strains of Plasmodium falciparum has been a significant focus. These compounds have shown considerable activity with minimal cytotoxicity, suggesting their potential as a new group of antimalarials (Bringmann et al., 1999).
Phenylanthraquinone Glycosides and Their Therapeutic Applications
The isolation of new phenylanthraquinone glycosides from plants like Bulbinella floribunda has expanded the understanding of their therapeutic potential. Some of these compounds have demonstrated tumor-specific cytotoxicity, offering insights into novel cancer treatments (Kuroda et al., 2003).
Biosynthesis and Chemical Properties
The biosynthesis of phenylanthraquinones, involving unique features from acetate units, is also a crucial area of research. Understanding their biosynthetic pathways can lead to advancements in synthetic chemistry and pharmacology (Bringmann & Irmer, 2008). Studies on the photoredox reactions of phenylanthraquinone derivatives in various solvents also contribute valuable knowledge to the field of photochemistry (Song et al., 2017).
Mechanism of Action
Target of Action
2-Phenylanthraquinone, like other anthraquinones, primarily targets cellular proteins . These proteins play a crucial role in various biological processes, including cell growth, differentiation, and death .
Mode of Action
The interaction of this compound with its targets leads to a variety of changes. For instance, it undergoes a photoredox reaction via a two-step pathway . This reaction involves an initial protonation on the carbonyl oxygen, followed by a deprotonation of the side methylene C-H bond .
Biochemical Pathways
The photoredox reaction of this compound affects several biochemical pathways. The reaction can be rationalized by excited states that have substantial charge transfer character, in which the electron density of the benzene ring with the reactive CH2 OH moiety is transferred to the central AQ ring . This process leads to various downstream effects, including the production of reactive oxygen species and changes in cellular redox status .
Pharmacokinetics
Like other anthraquinones, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it can lead to efficient intersystem crossing to populate a reactive triplet state that may then undergo a variety of reactions . These reactions can cause changes in cellular redox status, potentially leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the efficiency of its photoredox reaction can be affected by the pH of the solution . Additionally, gene-environment interactions can also play a role in determining the compound’s effects .
Future Directions
The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . The developments in PEG-based delivery of anthraquinones and the toxicity aspects of anthraquinone derivatives are also being discussed .
Biochemical Analysis
Biochemical Properties
2-Phenylanthraquinone plays a significant role in biochemical reactions, particularly in photoredox reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the oxidation of organic substances. The compound undergoes photoredox reactions, where it participates in electron transfer processes, leading to the formation of reactive intermediates
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been studied for its potential anticancer properties. It interacts with key cellular proteins such as kinases, topoisomerases, and matrix metalloproteinases, which are involved in cell proliferation and apoptosis . By modulating these proteins, this compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as anticancer activity and modulation of cellular processes. At high doses, this compound can induce toxic or adverse effects . These effects include hepatotoxicity, nephrotoxicity, and oxidative stress. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The compound interacts with enzymes such as cytochrome P450 and UDP-glucuronosyltransferases, which facilitate its metabolism and excretion. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical functions and potential therapeutic applications.
Properties
IUPAC Name |
2-phenylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZCFGZBDDCNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310683 | |
| Record name | 2-PHENYLANTHRAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-97-8 | |
| Record name | 9, 2-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PHENYLANTHRAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
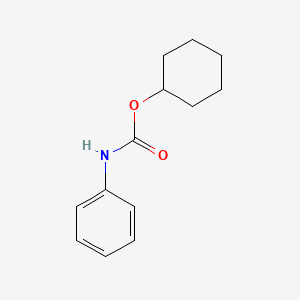



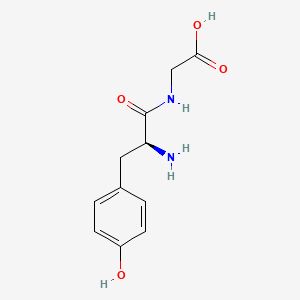

![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)
